N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Anion Coordination
Research has revealed different spatial orientations of amide derivatives, including compounds related to N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide, in anion coordination. These compounds exhibit structures that facilitate the self-assembly of molecules through weak C–H⋯π and C–H⋯O interactions, leading to channel-like structures. Such molecular arrangements have implications for understanding the coordination chemistry of these amide derivatives D. Kalita, J. Baruah, 2010.
Fluorescence Quenching and Receptor Interaction
Studies on compounds structurally related to N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide have shown that these compounds can act as receptors for acid binding, exhibiting fluorescence quenching upon interaction with specific acids. This property is used to study the protonation behavior of receptors and their interaction with acids, providing insights into the molecular interactions at play A. Karmakar, J. Baruah, 2008.
Antiproliferative Activities
Some derivatives of N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds exhibit promising lead potential for the development of novel anticancer agents, highlighting the therapeutic applications of such molecular frameworks C. Tseng et al., 2013.
Antitubercular Agents
Further research into the derivatives of N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide has identified compounds with potent in vitro inhibitors of Mycobacterium tuberculosis growth. These findings are significant for developing new antitubercular agents, especially against drug-resistant strains, marking a step forward in the fight against tuberculosis K. Pissinate et al., 2016.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-5-3-2-4-6-14)25-23(26)31-13-20(27)24-15-7-8-17-18(11-15)30-10-9-29-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBIVYGMCNTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.